1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole
Description
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound features a piperazine ring substituted with a fluorophenyl group and a nitroindazole moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C18H18FN5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-nitroindazole |
InChI |
InChI=1S/C18H18FN5O2/c19-15-1-3-16(4-2-15)22-9-7-21(8-10-22)13-23-18-6-5-17(24(25)26)11-14(18)12-20-23/h1-6,11-12H,7-10,13H2 |
InChI Key |
CCAKXINZMUZYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole typically involves multiple steps:
Formation of the piperazine derivative: The piperazine ring is substituted with a fluorophenyl group through nucleophilic substitution reactions.
Introduction of the indazole moiety: The indazole ring is synthesized separately and then coupled with the piperazine derivative under specific reaction conditions.
Nitration: The final step involves the nitration of the indazole ring to introduce the nitro group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole can be compared with other indazole derivatives and piperazine-containing compounds:
Indazole Derivatives: Compounds like 1-(4-nitrophenyl)-1H-indazole and 1-(4-chlorophenyl)-1H-indazole share similar structural features but differ in their biological activities and chemical properties.
Piperazine Derivatives: Compounds such as 1-(4-fluorophenyl)piperazine and 1-(4-chlorophenyl)piperazine have similar piperazine rings but differ in their substituents and resulting activities.
The uniqueness of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Biological Activity
The compound 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole is a derivative of the 5-nitroindazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of this compound is , characterized by a piperazine ring and a nitro group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
These values suggest that the compound exhibits bactericidal properties, inhibiting protein synthesis and disrupting nucleic acid production pathways .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida species. The antifungal efficacy was assessed using the following parameters:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 106.91 - 208.59 |
The mechanism of action appears to involve inhibition of biofilm formation, which is crucial for the pathogenicity of Candida species .
Cytotoxicity
Cytotoxic effects were evaluated in various cell lines, including cancer cells. The results indicated that while some derivatives displayed moderate cytotoxicity at higher concentrations (100 μg/mL), they exhibited reduced toxicity at lower doses, suggesting a potential therapeutic window for use in cancer treatment .
Case Studies
A notable study focused on the antichagasic activity of related nitroindazole derivatives, which showed promising results against Trypanosoma cruzi at concentrations as low as 10 μg/mL. This highlights the potential for developing new treatments for Chagas disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research indicates that modifications to the piperazine ring and nitro group can significantly influence biological activity. For instance, variations in substituents on the piperazine ring have been linked to enhanced antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
